![molecular formula C15H12ClFN2O B5723763 [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been reported to have antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes involved in cancer cell growth or bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol can induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an antibiotic.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its biological activity.
Future Directions
There are several future directions for research on [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol. First, further studies are needed to elucidate its mechanism of action and optimize its biological activity. Second, this compound may have potential applications in the development of new anticancer drugs and antibiotics, and further research in these areas is warranted. Finally, [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol may have potential as a tool compound for studying cancer cell growth and bacterial cell wall synthesis.
Synthesis Methods
The synthesis of [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-benzimidazole in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield [1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol. This synthesis method has been reported in the literature and is a reliable way to obtain this compound.
properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-11-4-3-5-12(17)10(11)8-19-14-7-2-1-6-13(14)18-15(19)9-20/h1-7,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFKJPJNYUOGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol |
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